4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
CAS No.: 324073-10-1
Cat. No.: VC16095773
Molecular Formula: C22H19Cl3N4O
Molecular Weight: 461.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324073-10-1 |
|---|---|
| Molecular Formula | C22H19Cl3N4O |
| Molecular Weight | 461.8 g/mol |
| IUPAC Name | 4-methyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C22H19Cl3N4O/c1-15-7-9-16(10-8-15)20(30)27-21(22(23,24)25)26-17-11-13-19(14-12-17)29-28-18-5-3-2-4-6-18/h2-14,21,26H,1H3,(H,27,30) |
| Standard InChI Key | MORGDRJBAUNAKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Introduction
4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a complex organic compound featuring multiple functional groups, including a trichloroethyl moiety and an azo group. It is primarily classified as an aromatic amide due to the presence of the benzamide functional group. The molecular formula of this compound is C22H19Cl3N4O, with a molecular weight of approximately 461.78 g/mol .
Synthesis and Chemical Reactivity
The chemical reactivity of this compound can be analyzed through various potential reactions, which are crucial for modifying it for different applications in research and industry. These reactions may involve substitutions, additions, or other transformations depending on the functional groups present.
Applications and Research Findings
4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is primarily used in scientific research, particularly in organic and medicinal chemistry. Its applications may include pharmaceuticals and materials science due to its unique structure and potential biological activity.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Biological activity studies |
| Materials Science | Development of new materials |
Safety and Handling
This compound may possess hazardous properties, including toxicity if ingested or inhaled. Therefore, it requires careful handling, and safety data sheets should be consulted for proper handling procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume